molecular formula C16H17N3O4S B2831949 ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate CAS No. 905692-18-4

ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2831949
CAS No.: 905692-18-4
M. Wt: 347.39
InChI Key: JKAHZNITOWUFML-UHFFFAOYSA-N
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Description

ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzoate ester linked to a dihydropyrimidinone moiety through a thioacetyl group.

Preparation Methods

The synthesis of ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and proceeds under reflux conditions .

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and reaction temperatures. The final product is usually purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The dihydropyrimidinone moiety is known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can be compared with other dihydropyrimidinone derivatives, such as:

The uniqueness of this compound lies in its specific thioacetyl linkage and its potential as a versatile intermediate in organic synthesis and drug development.

Biological Activity

Ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. The compound is characterized by the following:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 905664-87-1

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that the compound may act by:

  • Inhibiting cell proliferation : The compound has shown to reduce cell viability in various cancer cell lines.
  • Modulating apoptosis pathways : It appears to activate caspases and increase the expression of pro-apoptotic factors.

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. Research has focused on:

  • Targeting metabolic enzymes : this compound may inhibit enzymes involved in nucleotide synthesis.
  • Receptor interactions : Preliminary data suggest it could modulate receptor activity linked to cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Binding : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with cellular receptors, altering downstream signaling pathways.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsShowed significant inhibition against E. coli and S. aureus at low concentrations.
Study BAssess anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values around 25 µM.
Study CInvestigate enzyme inhibitionIdentified as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide metabolism.

Properties

IUPAC Name

ethyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-4-6-12(7-5-11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAHZNITOWUFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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